molecular formula C10H10F3NO2 B3026777 Ethyl 2-amino-5-(trifluoromethyl)benzoate CAS No. 1108668-05-8

Ethyl 2-amino-5-(trifluoromethyl)benzoate

Cat. No.: B3026777
CAS No.: 1108668-05-8
M. Wt: 233.19
InChI Key: PUFWHBHFUZPDGG-UHFFFAOYSA-N
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Description

Ethyl 2-amino-5-(trifluoromethyl)benzoate (CAS 139486-44-5) is a chemical compound with the molecular formula C 10 H 10 F 3 NO 2 and a molecular weight of 233.19 g/mol . It is an ethyl ester derivative featuring both an amino group and a trifluoromethyl group attached to a benzoate ring structure. This specific substitution pattern makes it a valuable intermediate in organic synthesis and medicinal chemistry research . The presence of both electron-donating (amino) and strong electron-withdrawing (trifluoromethyl) functional groups on the aromatic ring creates a unique electronic profile, which can be exploited to synthesize more complex molecules . The amino group serves as a handle for further functionalization, such as in amide coupling or diazotization reactions, while the trifluoromethyl group is known to enhance the metabolic stability, lipophilicity, and bioavailability of candidate compounds . As such, this compound is of significant interest in pharmaceutical and agrochemical research for the development of new active substances . Researchers value this benzoate ester as a versatile building block for constructing drug candidates, particularly in the synthesis of molecules with potential antibacterial and antifungal properties . This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-amino-5-(trifluoromethyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F3NO2/c1-2-16-9(15)7-5-6(10(11,12)13)3-4-8(7)14/h3-5H,2,14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUFWHBHFUZPDGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=CC(=C1)C(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901272805
Record name Ethyl 2-amino-5-(trifluoromethyl)benzoate
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Molecular Weight

233.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1108668-05-8
Record name Ethyl 2-amino-5-(trifluoromethyl)benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1108668-05-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2-amino-5-(trifluoromethyl)benzoate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Ethyl 2 Amino 5 Trifluoromethyl Benzoate and Analogs

Esterification Reactions

The final step in the synthesis of Ethyl 2-amino-5-(trifluoromethyl)benzoate often involves the formation of the ethyl ester from its carboxylic acid precursor, 2-amino-5-(trifluoromethyl)benzoic acid. This transformation is typically achieved through direct esterification or, less commonly, via transesterification.

Direct Esterification of 2-amino-5-(trifluoromethyl)benzoic Acid Precursors

Direct esterification, specifically Fischer esterification, is a fundamental and widely used method for this conversion. The reaction involves treating the carboxylic acid with an excess of ethyl alcohol in the presence of a strong acid catalyst. The catalyst protonates the carbonyl oxygen of the carboxylic acid, increasing its electrophilicity and facilitating nucleophilic attack by ethanol (B145695).

Commonly used acid catalysts include sulfuric acid (H₂SO₄) and hydrochloric acid (HCl). A procedure analogous to the synthesis of the methyl ester derivative involves reacting 2-[[3-(trifluoromethyl)phenyl]amino] benzoic acid with methanol (B129727) and sulfuric acid, which results in a high yield. prepchem.com This suggests a similar high efficiency for the ethyl ester synthesis.

In recent years, solid acid catalysts have gained prominence as more environmentally friendly and reusable alternatives to strong mineral acids. mdpi.com Zirconium or titanium-based solid acids have been shown to be effective for the esterification of various benzoic acids with methanol, a methodology that could be adapted for the synthesis of the target ethyl ester. mdpi.com

Table 1: Conditions for Direct Esterification of Benzoic Acid Analogs

Precursor Alcohol Catalyst Conditions Yield Reference
2-[[3-(trifluoromethyl)phenyl]amino] benzoic acid Methanol Sulfuric Acid Not specified 71% prepchem.com

Transesterification Approaches Involving Ethyl Alcohol

Transesterification is an alternative route where an existing ester (for instance, the methyl ester of 2-amino-5-(trifluoromethyl)benzoic acid) is converted to the ethyl ester by reacting it with ethanol in the presence of an acid or base catalyst. This process is reversible and typically requires driving the equilibrium towards the desired product, often by using a large excess of ethanol or by removing the displaced alcohol (e.g., methanol). While viable, this method is generally less direct than Fischer esterification if the carboxylic acid is readily available.

Functional Group Interconversions on Aromatic Ring Systems

The synthesis of the core aromatic structure of this compound involves the strategic introduction of the amino and trifluoromethyl groups onto a benzene (B151609) ring. These transformations can be performed in various orders on different precursors.

Introduction of the Trifluoromethyl Group via Electrophilic or Nucleophilic Reactions

The trifluoromethyl (-CF₃) group is a crucial moiety that imparts unique electronic properties and metabolic stability to molecules. mdpi.com Its introduction onto an aromatic ring is a key area of organofluorine chemistry.

Nucleophilic trifluoromethylation often employs reagents that deliver a "CF₃⁻" equivalent. One common method involves the use of fluoroform (HCF₃) with a strong base like potassium hexamethyldisilazide (KHMDS) to trifluoromethylate esters, converting them into trifluoromethyl ketones. beilstein-journals.org While this specific reaction produces a ketone, related methodologies exist for aromatic systems.

Electrophilic trifluoromethylating reagents, often called "CF₃⁺" sources, such as Togni or Umemoto reagents, are also widely used. mdpi.com These reagents can react with electron-rich aromatic systems or organometallic intermediates to install the -CF₃ group.

A particularly relevant strategy involves the conversion of a functional group already present on the ring. For example, an amino group can be transformed into a trifluoromethyl group through a Sandmeyer-type reaction. This involves converting the aromatic amine into a diazonium salt, which is then treated with a trifluoromethyl source, such as silver trifluoromethyl (AgCF₃). researchgate.net

Table 2: Selected Methods for Aromatic Trifluoromethylation

Method Reagent(s) Precursor Type Key Feature
Sandmeyer-type NaNO₂, acid; AgCF₃ Aromatic Amine Converts an existing amino group to a -CF₃ group. researchgate.net
Electrophilic Trifluoromethylation Togni/Umemoto Reagents Aromatic Ring Direct introduction of -CF₃ onto the ring. mdpi.com

Amination Strategies for Benzene Derivatives

The introduction of the amino group is most commonly achieved by the reduction of a corresponding nitro (-NO₂) group. This is a reliable and high-yielding transformation. For instance, a common synthetic route involves the catalytic hydrogenation of a nitro precursor using hydrogen gas (H₂) and a palladium on carbon (Pd/C) catalyst. mdpi.com This method is highly efficient and compatible with a wide range of other functional groups. The synthesis of ethyl 2-(3-methyl-5-oxo-4,5-dihydro-3H-benzo[e] mdpi.comontosight.aidiazepin-2-ylamino)benzoate utilizes this H₂/Pd/C reduction of a nitro group to an amine as a key step. mdpi.com

Another powerful method for forming C-N bonds is transition-metal-catalyzed cross-coupling, such as the Buchwald-Hartwig amination. This reaction couples an aryl halide or triflate with an amine source (like ammonia (B1221849) or a protected amine) in the presence of a palladium or copper catalyst. researchgate.net

Halogen-to-Amino or Halogen-to-Trifluoromethyl Transformations

Building upon a halogenated benzene scaffold is a versatile strategy for synthesizing highly substituted aromatic compounds.

Halogen-to-Amino Transformations: A common pathway to the target molecule could start from a precursor like ethyl 2-chloro-5-(trifluoromethyl)benzoate. The chloro group can be converted to an amino group via nucleophilic aromatic substitution or, more commonly, through transition-metal-catalyzed methods. As mentioned, the Buchwald-Hartwig amination is a premier method for this transformation, offering high yields and broad functional group tolerance. researchgate.net Nickel-catalyzed amination of aryl fluorides with primary amines has also been reported as an effective method. mdpi.com

Halogen-to-Trifluoromethyl Transformations: Alternatively, the synthesis can commence from an aminobenzoate bearing a halogen (e.g., ethyl 2-amino-5-bromobenzoate). The bromine or iodine atom can then be replaced with a trifluoromethyl group. This is typically achieved using palladium-catalyzed cross-coupling reactions with a trifluoromethylating agent. Reagents capable of delivering the trifluoromethyl group in these reactions include Ruppert-Prakash reagent (TMSCF₃) and potassium (trifluoromethyl)trimethoxyborate (CF₃B(OMe)₃K).

These diverse synthetic strategies provide chemists with multiple pathways to access this compound, allowing for the selection of the most efficient route based on the availability of starting materials and desired reaction conditions.

Multi-component Reactions (MCRs) Leading to Aminobenzoate Frameworks

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single reaction vessel to form a product that incorporates substantial portions of all the starting materials. These reactions are prized for their atom economy, convergence, and ability to rapidly generate molecular complexity, making them valuable for creating libraries of compounds for drug discovery. wikipedia.orgnih.gov Several MCRs can be adapted to produce aminobenzoate frameworks or related structures.

Ugi Reaction:

The Ugi four-component reaction (U-4CC) is a prominent MCR that combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to yield α-aminoacyl amide derivatives. organic-chemistry.org The reaction proceeds through the formation of an imine from the aldehyde and amine, which then reacts with the isocyanide and the carboxylic acid. mdpi.com A plausible mechanism involves the formation of a nitrilium ion intermediate, which is trapped by the carboxylate anion, followed by an irreversible Mumm rearrangement to give the stable α-amido amide product. wikipedia.orgnih.gov

By using an aminobenzoic acid as the amine component, the Ugi reaction can be employed to generate complex molecules containing the aminobenzoate scaffold. For instance, α-amino acids can serve as bifunctional components, participating in a 5-center-4-component Ugi-like reaction. mdpi.com

Mannich Reaction:

The Mannich reaction is a three-component condensation involving an aldehyde (typically non-enolizable, like formaldehyde), a primary or secondary amine, and an active hydrogen compound (such as a ketone, aldehyde, or ester). wikipedia.orgorganic-chemistry.org The reaction first forms an iminium ion (also known as a Schiff base) from the amine and aldehyde, which then acts as an electrophile for the enol form of the active hydrogen compound. wikipedia.org The product is a β-amino carbonyl compound, often referred to as a Mannich base. byjus.com

This reaction has been utilized in the synthesis of various pharmaceutical compounds. byjus.com For the synthesis of aminobenzoate analogs, a suitably substituted aminobenzoate could act as the amine component, reacting with an aldehyde and a carbonyl compound to introduce an aminoalkyl chain onto the aromatic amine. Research has demonstrated the synthesis of β-amino ketones incorporating a p-aminobenzoic acid moiety using a modified Mannich reaction protocol. scichina.com

Table 1: Overview of Selected Multi-component Reactions for Aminobenzoate-like Scaffolds
Reaction NameCore ComponentsResulting FrameworkKey Features
Ugi ReactionAmine, Aldehyde/Ketone, Carboxylic Acid, Isocyanideα-Aminoacyl AmideHigh convergence and atom economy; creates peptide-like structures. wikipedia.orgorganic-chemistry.org
Mannich ReactionAmine, Aldehyde, Active Hydrogen Compound (e.g., Ketone)β-Amino Carbonyl (Mannich Base)Aminoalkylation via an iminium ion intermediate. wikipedia.orgbyjus.com

Oxidative Ring-Opening Strategies in Benzoate (B1203000) Synthesis

Oxidative ring-opening of heterocyclic systems presents a powerful, albeit less conventional, strategy for accessing highly functionalized aromatic compounds. This approach involves the cleavage of one or more bonds within a heterocyclic ring using an oxidizing agent, which can unveil functional groups on an aromatic core that might be difficult to install using traditional methods.

A notable example of this strategy is the oxidative ring-opening of benzothiazole (B30560) derivatives. scholaris.cascholaris.ca Studies have shown that treating benzothiazoles with a mild oxidant like magnesium monoperoxyphthalate hexahydrate (MMPP) in an alcohol solvent leads to the cleavage of the thiazole (B1198619) ring. scholaris.caresearchgate.net This reaction does not yield a benzoate directly but produces an acylamidobenzene sulfonate ester. The proposed mechanism suggests that the thiazole ring opens first, followed by the oxidation of the resulting thiol to a sulfonate ester intermediate, which is then trapped by the alcohol solvent. scholaris.cascholaris.caresearchgate.net

While this specific example yields a sulfonate ester rather than a carboxylate, it demonstrates the principle of using a fused heterocycle as a masked precursor to a disubstituted benzene ring. The resulting acylamino group is analogous to the amino group in this compound. The development of similar methodologies starting from different oxygen- or nitrogen-containing heterocycles could potentially lead to the formation of aminobenzoate derivatives. The key would be to design a heterocyclic system that, upon oxidative cleavage, generates a carboxylic acid or ester functionality in place of the sulfonic acid derivative.

Table 2: Example of Oxidative Ring-Opening of a Heterocycle
Starting HeterocycleReagentsProduct TypeReference
BenzothiazoleMagnesium monoperoxyphthalate hexahydrate (MMPP), Alcohol (e.g., MeOH)Acylamidobenzene sulfonate ester scholaris.cascholaris.ca

Protecting Group Chemistry in Targeted Synthesis

In the multi-step synthesis of complex molecules like this compound, the use of protecting groups is essential to mask reactive functional groups and prevent unwanted side reactions. organic-chemistry.org The amino group of an aminobenzoate is nucleophilic and basic, and often requires protection to allow for selective transformations elsewhere in the molecule. masterorganicchemistry.com The choice of protecting group is critical and depends on its stability to various reaction conditions and the ease of its selective removal. organic-chemistry.org

Commonly used protecting groups for amines are converted into carbamates, which effectively decrease the nucleophilicity of the nitrogen atom. organic-chemistry.org

tert-Butoxycarbonyl (Boc) Group:

The Boc group is one of the most widely used protecting groups for amines. fishersci.co.uktcichemicals.com It is typically introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. wikipedia.org The Boc group is valued for its stability under basic, reductive, and various nucleophilic conditions. tcichemicals.comchemistrysteps.com Its removal is conveniently achieved under acidic conditions, often using trifluoroacetic acid (TFA) or hydrochloric acid (HCl), which generates a stable tert-butyl cation. wikipedia.orgchemistrysteps.com

Benzyloxycarbonyl (Cbz or Z) Group:

The Cbz group, introduced by Leonidas Zervas, is another cornerstone of amine protection, particularly in peptide synthesis. total-synthesis.comwikipedia.org It is installed using benzyl (B1604629) chloroformate (Cbz-Cl) under basic conditions. wikipedia.orgnumberanalytics.com The Cbz group is stable to acidic conditions, making it orthogonal to the acid-labile Boc group. masterorganicchemistry.com Deprotection is most commonly and cleanly achieved by catalytic hydrogenolysis (e.g., H₂ over a palladium catalyst), which cleaves the benzyl C-O bond to release the free amine, toluene (B28343), and carbon dioxide. total-synthesis.commissouri.edu

Table 3: Comparison of Common Amine Protecting Groups
Protecting GroupAbbreviationTypical Protection ReagentCommon Deprotection ConditionsKey Features
tert-ButoxycarbonylBocDi-tert-butyl dicarbonate (Boc₂O)Strong acid (TFA, HCl)Stable to base and hydrogenolysis; Acid-labile. tcichemicals.comchemistrysteps.com
BenzyloxycarbonylCbz or ZBenzyl chloroformate (Cbz-Cl)Catalytic Hydrogenolysis (H₂/Pd)Stable to acid; Cleaved by reduction. total-synthesis.commissouri.edu

Mentioned Compounds

Table 4: List of Chemical Compounds
Compound Name
This compound
Formaldehyde
Magnesium monoperoxyphthalate hexahydrate (MMPP)
Benzothiazole
Di-tert-butyl dicarbonate (Boc₂O)
Trifluoroacetic acid (TFA)
Hydrochloric acid (HCl)
Benzyl chloroformate (Cbz-Cl)
Toluene

Reactivity and Chemical Transformations of Ethyl 2 Amino 5 Trifluoromethyl Benzoate

Reactions Involving the Amino Functionality

The primary amine (–NH₂) group in Ethyl 2-amino-5-(trifluoromethyl)benzoate is a nucleophilic center and is readily susceptible to a variety of chemical transformations. Its reactivity is moderated by the electronic effects of the substituents on the aromatic ring.

Acylation and Sulfonylation Reactions

The nucleophilic amino group of this compound readily undergoes acylation with acylating agents such as acyl chlorides or anhydrides in the presence of a base to form the corresponding N-acyl derivatives (amides). A typical reaction involves treating the aminobenzoate with an acyl chloride (e.g., acetyl chloride or benzoyl chloride) in an inert solvent with a base like pyridine (B92270) or triethylamine (B128534) to neutralize the HCl byproduct.

Similarly, sulfonylation of the amino group can be achieved by reacting it with sulfonyl chlorides (e.g., p-toluenesulfonyl chloride or methanesulfonyl chloride) in the presence of a base. This reaction yields the corresponding sulfonamide. For instance, the reaction of a substituted aminobenzoate with chlorosulfonic acid is a known method for introducing a sulfonyl chloride group, which can then be further functionalized. google.com

These reactions are fundamental in protecting the amino group or in the synthesis of more complex molecules with specific biological activities.

Reaction Type Reagent Product Type
AcylationAcyl Chloride (R-COCl)N-Acyl Derivative (Amide)
AcylationAcid Anhydride (B1165640) ((RCO)₂O)N-Acyl Derivative (Amide)
SulfonylationSulfonyl Chloride (R-SO₂Cl)N-Sulfonyl Derivative (Sulfonamide)

Alkylation and Arylation of the Amino Group

The nitrogen atom of the amino group can be alkylated using alkyl halides. However, this reaction can sometimes be challenging to control, leading to mixtures of mono- and di-alkylated products.

A more controlled and widely used method for the N-arylation of anilines is the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction allows for the formation of a carbon-nitrogen bond between an amine and an aryl halide or triflate. nih.govmit.edunih.gov The reaction typically employs a palladium catalyst with a specialized phosphine (B1218219) ligand (e.g., tBuXPhos) and a base. researchgate.net This methodology is applicable for the N-arylation of amino acid esters and would be a suitable method for arylating this compound to produce N-aryl derivatives. nih.govmit.edu

Condensation Reactions with Carbonyl Compounds

The amino group of this compound can participate in condensation reactions with various carbonyl compounds, such as aldehydes and ketones, to form imines (Schiff bases).

A significant application of this reactivity is in the synthesis of heterocyclic compounds, particularly quinazolines and quinazolinones, which are known for their diverse biological activities. nih.gov The condensation of anthranilates (2-aminobenzoates) with other reagents is a cornerstone of quinazoline (B50416) synthesis. organic-chemistry.orgnih.gov For example, a common route involves the reaction of an anthranilate derivative with an aldehyde in the presence of a catalyst. beilstein-journals.org The corresponding acid, 2-amino-5-(trifluoromethyl)benzoic acid, is also known to interact with aromatic aldehydes. biosynth.com These reactions often proceed via an initial condensation to form an imine, followed by an intramolecular cyclization.

Diazotization and Subsequent Transformations (e.g., Sandmeyer Reactions)

The primary aromatic amino group of this compound can be converted into a diazonium salt by treatment with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like HCl or H₂SO₄ at low temperatures (0–5 °C). organic-chemistry.org This process is known as diazotization.

The resulting diazonium salt is a highly versatile intermediate that can undergo a variety of nucleophilic substitution reactions where the diazonio group (–N₂⁺) is replaced by a nucleophile, with the concurrent loss of nitrogen gas (N₂). organic-chemistry.org When these reactions are catalyzed by copper(I) salts, they are known as Sandmeyer reactions. wikipedia.orgnih.gov

Key Sandmeyer transformations applicable to the diazonium salt of this compound include:

Halogenation: Reaction with CuCl or CuBr introduces a chloro or bromo substituent onto the aromatic ring, respectively. wikipedia.orgnih.gov

Cyanation: Treatment with CuCN yields the corresponding nitrile (a cyanobenzoate derivative). wikipedia.org

These transformations provide a powerful method for introducing a range of functional groups onto the aromatic ring, which would be difficult to achieve by direct electrophilic substitution. organic-chemistry.orgscirp.org

Transformation Reagent Product
DiazotizationNaNO₂, HCl (0-5 °C)Ethyl 2-diazonio-5-(trifluoromethyl)benzoate chloride
Sandmeyer (Chlorination)CuClEthyl 2-chloro-5-(trifluoromethyl)benzoate
Sandmeyer (Bromination)CuBrEthyl 2-bromo-5-(trifluoromethyl)benzoate
Sandmeyer (Cyanation)CuCNEthyl 2-cyano-5-(trifluoromethyl)benzoate

Transformations at the Ester Moiety

The ethyl ester group is another key site for chemical transformations, primarily involving nucleophilic acyl substitution.

Hydrolysis to Corresponding Carboxylic Acid

The ethyl ester group of this compound can be hydrolyzed under either acidic or basic conditions to yield the corresponding carboxylic acid, 2-amino-5-(trifluoromethyl)benzoic acid. biosynth.comsigmaaldrich.comnih.gov

Base-Catalyzed Hydrolysis (Saponification): This is typically achieved by heating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH). The reaction proceeds via nucleophilic attack of the hydroxide ion on the ester carbonyl carbon. A subsequent acidification step is required to protonate the resulting carboxylate salt to obtain the free carboxylic acid. A similar hydrolysis is reported for ethyl 2-(2,2,2-trifluoroethoxy)benzoate using NaOH in aqueous 1,4-dioxane. mdpi.com

Acid-Catalyzed Hydrolysis: This is a reversible reaction carried out by heating the ester in an aqueous solution with a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl).

The resulting product, 2-amino-5-(trifluoromethyl)benzoic acid, is a valuable synthetic intermediate itself. biosynth.comsigmaaldrich.comnih.gov

Transamidation and Amidification Reactions

The ethyl ester functionality of this compound can undergo transamidation or amidification reactions to form the corresponding benzamide (B126) derivatives. These reactions typically involve the nucleophilic attack of an amine on the electrophilic carbonyl carbon of the ester. The reaction can be carried out with primary or secondary amines, often under heating or with the aid of a catalyst to facilitate the displacement of the ethoxy group.

While specific studies on the transamidation of this compound are not extensively documented, the general reactivity of aromatic esters suggests that this transformation is feasible. For instance, the direct amidation of methyl benzoate (B1203000) with various amines has been shown to proceed efficiently in the presence of catalysts like niobium(V) oxide. It is expected that this compound would exhibit similar reactivity.

Representative Data for Amidation of Aromatic Esters:

Amine NucleophileCatalystSolventTemperature (°C)ProductYield (%)
Aniline (B41778)Nb2O5None180N-Phenylbenzamide95
BenzylamineNb2O5None180N-Benzylbenzamide98
PiperidineNb2O5None1801-(Phenylcarbonyl)piperidine92

This table presents representative data for the amidation of methyl benzoate and is intended to be illustrative of the potential reactivity of this compound.

Reduction to Alcohol or Amine Derivatives

The ester and amino functionalities of this compound can be selectively or exhaustively reduced to yield alcohol or amine derivatives.

The ethyl ester group can be reduced to a primary alcohol, (2-amino-5-(trifluoromethyl)phenyl)methanol, using strong reducing agents such as lithium aluminum hydride (LiAlH4) in an anhydrous ethereal solvent like tetrahydrofuran (B95107) (THF). This transformation involves the nucleophilic addition of hydride ions to the carbonyl carbon. A subsequent aqueous workup is necessary to protonate the resulting alkoxide. Sodium borohydride (B1222165) (NaBH4) is generally not strong enough to reduce esters.

The amino group is already in its most reduced state. However, under forcing conditions, catalytic hydrogenation could potentially affect the aromatic ring, though this would require high pressures and temperatures and is generally not a facile transformation. A more relevant reduction in related syntheses often involves the reduction of a nitro group to an amine. For example, in the synthesis of a benzodiazepine (B76468) derivative, a nitro group on a similar scaffold was reduced to an amine using H2 over a palladium catalyst. mdpi.com

Representative Data for the Reduction of Aromatic Esters:

Starting MaterialReducing AgentSolventProductYield (%)
Methyl 2-aminobenzoateLiAlH4THF(2-Aminophenyl)methanol>90
Ethyl 4-nitrobenzoateLiAlH4Diethyl ether(4-Aminophenyl)methanol95

This table presents representative data for the reduction of related aromatic esters to illustrate the expected outcome for this compound.

Reactivity of the Trifluoromethyl Group

The trifluoromethyl group is a key determinant of the electronic properties and reactivity of the molecule.

The trifluoromethyl group (-CF3) is a powerful electron-withdrawing group due to the high electronegativity of the fluorine atoms. wikipedia.orgmdpi.com This strong inductive effect (-I) deactivates the aromatic ring towards electrophilic aromatic substitution by reducing the electron density of the π-system. nih.gov Consequently, reactions such as nitration, halogenation, and Friedel-Crafts alkylation or acylation will proceed more slowly on this ring compared to benzene (B151609). The electron-withdrawing nature of the -CF3 group is quantified by its Hammett substituent constant (σ), which is positive, indicating its electron-withdrawing character. science.govnih.govwikipedia.org

Hammett Constants for Relevant Substituents:

Substituentσ_metaσ_para
-CF30.430.54
-NH2-0.16-0.66
-COOEt0.370.45

Data sourced from Hansch, C.; Leo, A.; Taft, R. W. Chem. Rev. 1991, 91 (2), 165–195. pitt.edu

While the carbon-fluorine bond is one of the strongest single bonds in organic chemistry, the trifluoromethyl group can undergo defluorination or further functionalization under specific conditions. These transformations are often challenging but can provide access to valuable difluoromethyl (-CHF2) or monofluoromethyl (-CH2F) derivatives, which are of interest in medicinal chemistry.

Methods for the functionalization of trifluoromethylarenes include:

Reductive Defluorination: This can be achieved using various reagents, including strong reducing agents or photoredox catalysis. These methods can lead to partial or complete removal of fluorine atoms.

Hydrolysis: Under harsh conditions, such as treatment with strong acids or bases at high temperatures, the trifluoromethyl group can be hydrolyzed to a carboxylic acid group (-COOH).

C-F Bond Activation: Transition metal-catalyzed reactions have been developed to activate the C-F bond, allowing for the introduction of other functional groups.

Electrophilic Aromatic Substitution (EAS) Patterns on the Benzoate Ring

The regiochemical outcome of electrophilic aromatic substitution on the benzene ring of this compound is determined by the directing effects of the three substituents.

Amino group (-NH2): This is a strongly activating, ortho, para-directing group due to its ability to donate its lone pair of electrons into the ring by resonance (+R effect).

Trifluoromethyl group (-CF3): This is a strongly deactivating, meta-directing group due to its powerful electron-withdrawing inductive effect (-I effect).

Ethyl ester group (-COOEt): This is a deactivating, meta-directing group due to both its electron-withdrawing inductive and resonance effects (-I and -R effects).

The powerful ortho, para-directing effect of the amino group is expected to dominate. Therefore, incoming electrophiles will preferentially substitute at the positions ortho and para to the amino group. The position para to the amino group is already occupied by the trifluoromethyl group. The two positions ortho to the amino group are C3 and C6. Substitution at C3 is sterically hindered by the adjacent ethyl ester group. Therefore, the most likely position for electrophilic attack is C6. However, the strong deactivating nature of both the trifluoromethyl and ethyl ester groups will make any electrophilic substitution reaction on this substrate challenging, likely requiring harsh reaction conditions.

Nucleophilic Aromatic Substitution (NAS) Possibilities on the Benzoate Ring

Nucleophilic aromatic substitution (NAS) is a plausible reaction pathway for aromatic rings bearing strong electron-withdrawing groups and a suitable leaving group. The trifluoromethyl group, being a potent electron-withdrawing substituent, can activate the ring towards nucleophilic attack.

For NAS to occur on this compound, a good leaving group, such as a halide, would need to be present on the ring. The reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the carbon bearing the leaving group, forming a resonance-stabilized Meisenheimer complex. The presence of the electron-withdrawing trifluoromethyl group, particularly if it is ortho or para to the leaving group, would stabilize this negatively charged intermediate, thus facilitating the reaction.

In a related example, the reaction of 4-chloro-3,5-dinitrobenzotrifluoride (B147460) with aniline derivatives proceeds via an anilino-dechlorination, demonstrating the activating effect of electron-withdrawing groups in NAS. researchgate.net If a halogen were present at the C4 position of this compound, the trifluoromethyl group at the C5 position would be meta and would have a less pronounced activating effect compared to an ortho or para positioning.

Intramolecular and Intermolecular Cyclization Reactions to Form Heterocyclic Systems

This compound is a versatile precursor in the synthesis of various heterocyclic systems, owing to the presence of two reactive functional groups: the amino group and the ethyl ester. These groups can participate in both intramolecular and intermolecular cyclization reactions to form fused heterocyclic rings, which are significant scaffolds in medicinal chemistry and materials science. The electron-withdrawing nature of the trifluoromethyl group at the 5-position can influence the reactivity of the aromatic ring and the nucleophilicity of the amino group, thereby affecting the conditions required for these transformations.

Synthesis of Quinazolinone Derivatives

One of the most common applications of anthranilate esters is in the synthesis of quinazolinones. The reaction of this compound with a source of a one-carbon unit, such as formamide (B127407), can lead to the formation of 7-(trifluoromethyl)quinazolin-4(3H)-one. This reaction typically proceeds via an initial formation of a formamide adduct, followed by an intramolecular cyclization and elimination of ethanol (B145695) and water.

While specific studies detailing the cyclization of this compound with formamide are not extensively documented, the general reaction of substituted anthranilic acids and their esters with formamide is a well-established method for quinazolinone synthesis. For instance, the reaction of 2-amino-5-bromobenzoic acid with formamide at elevated temperatures yields 6-bromoquinazolin-4(3H)-one in high yield. nih.gov It is anticipated that this compound would undergo a similar transformation.

Furthermore, a one-pot synthesis of 2-trifluoromethylquinazolin-4(3H)-ones has been developed using various anthranilic acids, trifluoroacetic acid (TFA) as the CF3 source, and a coupling agent, followed by condensation with an amine. organic-chemistry.orgacs.org This highlights the utility of trifluoromethyl-substituted anthranilates in constructing complex heterocyclic systems.

A general representation of the synthesis of 7-(trifluoromethyl)quinazolin-4(3H)-one from this compound is presented below.

Table 1: Representative Synthesis of 7-(Trifluoromethyl)quinazolin-4(3H)-one

Reactant 1Reactant 2Reagents/ConditionsProductYield (%)Reference (Analogous Reaction)
This compoundFormamideHeat (e.g., 130-150 °C)7-(Trifluoromethyl)quinazolin-4(3H)-oneN/A nih.gov
2-Amino-5-(trifluoromethyl)benzoic acidTFA, AmineT3P, Heat2,7-bis(Trifluoromethyl)quinazolin-4(3H)-one derivativeUp to 75% organic-chemistry.orgacs.org

Note: Yields are based on analogous reactions with similar substrates as specific data for this compound was not available.

Synthesis of Benzodiazepine Derivatives

This compound can also serve as a key building block for the synthesis of benzodiazepines, a class of compounds with significant therapeutic applications. The construction of the seven-membered diazepine (B8756704) ring typically involves the reaction of an anthranilate derivative with an amino acid or a related synthon.

For example, a general route to the synthesis of 1,4-benzodiazepine-2,5-diones involves the coupling of an anthranilic acid ester with an α-amino acid, followed by intramolecular cyclization. While a specific example using this compound is not detailed in the available literature, the reaction of ethyl anthranilate with N-protected amino acids is a common strategy. The trifluoromethyl group at the 7-position of the resulting benzodiazepine is expected to modulate the compound's biological activity.

A plausible synthetic route would involve the initial acylation of an amino acid with a derivative of 2-amino-5-(trifluoromethyl)benzoic acid, followed by deprotection and subsequent intramolecular cyclization to furnish the 8-(trifluoromethyl)-1,4-benzodiazepine-2,5-dione scaffold. The synthesis of related 1,5-benzodiazepines often involves the condensation of o-phenylenediamines with ketones. nih.gov

Table 2: Representative Synthesis of 8-(Trifluoromethyl)-1,4-benzodiazepine-2,5-dione

Reactant 1Reactant 2 (and subsequent steps)Reagents/ConditionsProductYield (%)Reference (Analogous Reaction)
This compoundN-protected α-amino acid1. Coupling agent (e.g., DCC, EDC) 2. Deprotection 3. Heat, base8-(Trifluoromethyl)-1,4-benzodiazepine-2,5-dioneN/A mdpi.comresearchgate.net

Note: Yields are based on analogous reactions with similar substrates as specific data for this compound was not available.

The reactivity of this compound in these cyclization reactions makes it a valuable intermediate for generating libraries of heterocyclic compounds for drug discovery and other applications. The presence of the trifluoromethyl group is of particular interest as it can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of the final products.

Derivatization Studies of Ethyl 2 Amino 5 Trifluoromethyl Benzoate

Synthesis of Chemically Modified Analogs for Enhanced Properties

The chemical modification of Ethyl 2-amino-5-(trifluoromethyl)benzoate primarily targets its reactive amine and ester functionalities to create analogs with potentially enhanced or novel properties. The amino group can readily undergo reactions such as acylation or can be incorporated into larger heterocyclic systems. For instance, the amino group is a key nucleophile for constructing pyrimidine (B1678525) rings, which are significant in medicinal chemistry. nih.gov This transformation typically involves condensation with β-dicarbonyl compounds or their equivalents. mdpi.com

Another common modification involves the ester group. It can be hydrolyzed to the corresponding carboxylic acid, which can then be used in subsequent coupling reactions. Alternatively, the ester can be converted into other functional groups, such as hydrazides, by reacting with hydrazine (B178648) hydrate. researchgate.net These hydrazides are versatile intermediates for synthesizing various heterocyclic compounds.

The following table summarizes potential synthetic modifications for generating analogs from this scaffold.

Starting Functional GroupReagent/Reaction TypeResulting Functional Group/Analog Type
Amino GroupAcylation (e.g., with Ethyl Chloroformate)Carbamate
Amino GroupCondensation (e.g., with a β-dicarbonyl compound)Pyrimidine derivative nih.govmdpi.com
Ethyl Ester GroupHydrolysisCarboxylic Acid
Ethyl Ester GroupReaction with Hydrazine HydrateCarboxyhydrazide researchgate.net

These derivatizations allow for the systematic alteration of the molecule's steric and electronic properties, which is a fundamental strategy in the development of new chemical entities.

Conjugation Strategies for Hybrid Molecules

Conjugation is a powerful strategy in medicinal chemistry to create hybrid molecules that combine the functionalities of two or more different molecular entities. mdpi.com The goal is often to enhance properties such as stability, solubility, or biological activity. mdpi.com this compound can be incorporated into such hybrids through its amino group or, after hydrolysis, its carboxylic acid group.

A prevalent method for forming these conjugates is through amide bond formation. This typically requires activating the carboxylic acid partner with a coupling agent. Common reagents used for this purpose include 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of a catalyst like 4-(dimethylaminopyridine) (DMAP). nih.govmdpi.com This methodology allows for the conjugation of the amino group of the title compound with various carboxylic acids, or conversely, the conjugation of the corresponding 2-amino-5-(trifluoromethyl)benzoic acid with other amine-containing molecules, such as amino acids or peptides. mdpi.comnih.gov The resulting peptide conjugates can exhibit improved cell permeability. mdpi.com

Key strategies for creating hybrid molecules are outlined in the table below.

Reactive Site on ScaffoldConjugate PartnerCoupling ReagentsType of Hybrid Molecule
Amino GroupCarboxylic Acid (e.g., bioactive acids, amino acids)EDC, DMAP nih.govmdpi.comAmide-linked conjugate
Carboxylic Acid (from ester hydrolysis)Amine (e.g., amino acids, peptides, vanillin) mdpi.comEDC, DMAP nih.govmdpi.comAmide-linked conjugate mdpi.com

This approach facilitates the creation of diverse molecular architectures by linking the trifluoromethyl-substituted benzoate (B1203000) core to other pharmacologically relevant scaffolds.

Exploration of Chiral Derivatives and Their Synthetic Utility

The development of chiral derivatives is essential for applications in asymmetric synthesis and for the determination of the absolute configuration of molecules. While this compound itself is not chiral, it can be a component in the synthesis of chiral molecules whose utility is significant.

A notable application is in the creation of chiral derivatizing agents (CDAs). For example, a related structure, 2-(2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)benzoic acid (TBBA), which is an axially chiral molecule, has been used as a CDA to determine the absolute configuration of β-chiral aminoalcohols. nih.gov The process involves the esterification of the chiral acid (TBBA) with the chiral aminoalcohol being studied. nih.gov This reaction creates a pair of diastereomers which can be distinguished using NMR spectroscopy. nih.gov

The synthetic utility lies in the analysis of the resulting NMR spectra. By comparing the chemical shift differences between the two diastereomers and applying a conformational model, the spatial arrangement of substituents at the chiral center of the original aminoalcohol can be determined. nih.gov The reliability of this assignment depends on factors such as intramolecular hydrogen bonding and steric hindrance within the diastereomeric esters. nih.gov

The table below details the application of a related chiral derivative in stereochemical analysis.

Chiral Derivatizing Agent (CDA)AnalyteReactionResulting ProductsSynthetic Utility
Axially chiral 2-(2-(trifluoromethyl)-1H-benzo[d]imidazole-1-yl)benzoic acid (TBBA) nih.govβ-chiral aminoalcohols nih.govEsterificationDiastereomeric Esters nih.govAssignment of absolute configuration via NMR analysis nih.gov
Axially chiral 2-(2-(trifluoromethyl)-1H-benzo[d]imidazole-1-yl)benzoic acid (TBBA) nih.gov(S)-phenylglycinols nih.govEsterificationDiastereomeric Esters nih.govAssignment of absolute configuration via NMR analysis nih.gov

This demonstrates the utility of trifluoromethyl-containing benzoate structures in the field of stereochemistry, providing powerful tools for the structural elucidation of chiral compounds.

Analytical Characterization Methodologies for Ethyl 2 Amino 5 Trifluoromethyl Benzoate

Spectroscopic Analysis Techniques

Spectroscopic methods are indispensable for elucidating the structural features of Ethyl 2-amino-5-(trifluoromethyl)benzoate. These techniques provide detailed information about the connectivity of atoms, the nature of functional groups, and the electronic properties of the molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic molecules. By observing the magnetic behavior of atomic nuclei, NMR provides precise information about the chemical environment of hydrogen (¹H), carbon (¹³C), and fluorine (¹⁹F) atoms within the molecule, enabling unambiguous structural confirmation and purity evaluation.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons, the ethyl group protons, and the amine protons. The chemical shifts (δ) are influenced by the electron-withdrawing trifluoromethyl group and the electron-donating amino group.

Interactive Data Table: Predicted ¹H NMR Data

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (J) in Hz
Aromatic H (position 6)7.8 - 8.0Doublet (d)~2.0
Aromatic H (position 4)7.2 - 7.4Doublet of Doublets (dd)~8.5, ~2.0
Aromatic H (position 3)6.7 - 6.9Doublet (d)~8.5
Amine (-NH₂)5.5 - 6.5Broad Singlet (br s)N/A
Ethyl (-CH₂)4.2 - 4.4Quartet (q)~7.1
Ethyl (-CH₃)1.2 - 1.4Triplet (t)~7.1

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on all unique carbon atoms in the molecule. The presence of the trifluoromethyl group will be evident through a quartet in the spectrum due to C-F coupling.

Interactive Data Table: Predicted ¹³C NMR Data

Carbon Assignment Predicted Chemical Shift (ppm)
Carbonyl (C=O)166 - 168
Aromatic C-NH₂148 - 150
Aromatic C-H (position 4)128 - 130
Aromatic C-H (position 6)125 - 127
Aromatic C-CF₃122 - 124 (quartet)
Trifluoromethyl (-CF₃)123 - 125 (quartet)
Aromatic C-COOEt115 - 117
Aromatic C-H (position 3)112 - 114
Ethyl (-CH₂)60 - 62
Ethyl (-CH₃)14 - 16

¹⁹F NMR Spectroscopy: Fluorine-19 NMR is a highly sensitive technique for the direct observation of the trifluoromethyl group. A single, sharp signal is expected in the spectrum, and its chemical shift provides confirmation of the fluorine environment. The absence of other fluorine signals is a strong indicator of the compound's purity with respect to fluorinated impurities.

Interactive Data Table: Predicted ¹⁹F NMR Data

Fluorine Assignment Predicted Chemical Shift (ppm) Multiplicity
Trifluoromethyl (-CF₃)-60 to -65Singlet (s)

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of infrared radiation or the inelastic scattering of monochromatic light provides a characteristic fingerprint of the functional groups present.

Key expected vibrational frequencies for this compound include:

N-H stretching: Two distinct bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amine.

C-H stretching: Aromatic C-H stretches typically appear above 3000 cm⁻¹, while aliphatic C-H stretches of the ethyl group are observed just below 3000 cm⁻¹.

C=O stretching: A strong absorption band between 1680-1720 cm⁻¹ is characteristic of the ester carbonyl group.

C-F stretching: Strong, characteristic absorption bands for the C-F bonds of the trifluoromethyl group are expected in the 1100-1300 cm⁻¹ region.

C-N stretching: This vibration is typically found in the 1250-1350 cm⁻¹ range.

Aromatic C=C stretching: Bands in the 1450-1600 cm⁻¹ region are indicative of the benzene (B151609) ring.

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound is expected to show absorption maxima (λ_max) characteristic of an aminobenzoate chromophore. The presence of the amino group (an auxochrome) and the ester group conjugated with the benzene ring typically results in two main absorption bands, often referred to as the E-band (for ethylenic) and the B-band (for benzenoid). The exact positions of these bands are influenced by the solvent polarity.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. In high-resolution mass spectrometry (HRMS), the mass-to-charge ratio (m/z) of the molecular ion can be measured with high accuracy, allowing for the unambiguous determination of the molecular formula.

For this compound, the expected molecular ion peak [M]⁺ would be observed at an m/z corresponding to its molecular weight (233.19). Common fragmentation patterns would likely involve the loss of the ethoxy group (-OCH₂CH₃) from the ester, leading to a significant fragment ion. Other fragmentations could include the loss of the entire ethyl ester group or cleavage of the trifluoromethyl group.

Interactive Data Table: Predicted Mass Spectrometry Data

Ion Predicted m/z Description
[M]⁺233.19Molecular Ion
[M - OCH₂CH₃]⁺188.04Loss of ethoxy radical
[M - COOCH₂CH₃]⁺160.05Loss of ethyl carboxylate radical

Chromatographic Techniques for Purity Profiling and Separation

Chromatographic methods are essential for separating this compound from any impurities, starting materials, or byproducts of a synthesis. These techniques are also critical for determining the purity of the compound.

High-Performance Liquid Chromatography (HPLC) and its higher-resolution counterpart, Ultra-Performance Liquid Chromatography (UPLC), are the methods of choice for assessing the purity of non-volatile organic compounds like this compound.

A typical reversed-phase HPLC or UPLC method would utilize a C18 stationary phase. The mobile phase would likely consist of a mixture of an aqueous component (such as water with a small amount of acid, e.g., formic acid or trifluoroacetic acid, to improve peak shape) and an organic solvent (such as acetonitrile (B52724) or methanol). A gradient elution, where the proportion of the organic solvent is increased over time, would be effective for separating the target compound from impurities with a wide range of polarities. Detection is commonly achieved using a UV detector set at a wavelength where the compound exhibits strong absorbance, as determined from its UV-Vis spectrum. The purity of the sample is determined by the area percentage of the main peak in the chromatogram.

Gas Chromatography (GC) for Volatile Derivatives

Gas chromatography is a powerful technique for separating and analyzing volatile compounds. However, this compound possesses polar functional groups (specifically the primary amine) that can lead to poor chromatographic performance, such as peak tailing and reduced volatility, when analyzed directly. sigmaaldrich.com To overcome these challenges, derivatization is employed to convert the analyte into a more volatile and thermally stable form, thereby improving its chromatographic behavior. sigmaaldrich.comjfda-online.com

Common derivatization strategies for compounds containing primary amine functionalities involve acylation or silylation. sigmaaldrich.comjfda-online.com

Acylation: This process involves reacting the amine group with an acylating agent, often a fluorinated anhydride (B1165640) like trifluoroacetic anhydride (TFAA) or pentafluoropropionic anhydride (PFPA). This reaction replaces the active hydrogens on the nitrogen atom, reducing polarity and increasing volatility. Fluorinated derivatives are particularly advantageous as they enhance sensitivity when using an electron capture detector (ECD). jfda-online.comsemanticscholar.org

Silylation: This is a widely used technique where a silylating reagent, such as N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA), reacts with the amine group to form a nonpolar tert-butyldimethylsilyl (TBDMS) derivative. researchgate.net These derivatives are generally more stable than their trimethylsilyl (B98337) (TMS) counterparts. sigmaaldrich.com

Once derivatized, the sample can be analyzed by Gas Chromatography-Mass Spectrometry (GC-MS). A typical GC method would utilize a nonpolar capillary column, such as a DB-5MS (5% diphenyl, 95% dimethylpolysiloxane), with a temperature program designed to separate the derivative from other components in the mixture. mdpi.com Helium is commonly used as the carrier gas. gdut.edu.cn The mass spectrometer detector allows for the identification of the derivative based on its characteristic mass spectrum and fragmentation pattern. researchgate.netnih.gov

Derivatization MethodReagent ExampleResulting DerivativeKey Advantage
AcylationTrifluoroacetic Anhydride (TFAA)N-trifluoroacetylIncreases volatility; enhances ECD detection
SilylationMTBSTFAN-tert-butyldimethylsilyl (TBDMS)Forms stable, volatile derivatives
AlkylationEthyl Chloroformate (ECF)N-ethoxycarbonylRapid reaction for amino groups researchgate.netnih.gov

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) serves as a simple, rapid, and cost-effective method for qualitatively monitoring the progress of chemical reactions involving this compound. It is used to identify the presence of starting materials, intermediates, and products in a reaction mixture at various time points.

The choice of the stationary phase and mobile phase is critical for achieving good separation.

Stationary Phase: Silica (B1680970) gel is a commonly used polar stationary phase. However, for basic compounds like aromatic amines, residual acidic silanol (B1196071) groups on the silica surface can cause strong adsorption, leading to streaking or "tailing" of the spots. researchgate.net In such cases, alumina, which is slightly basic, can be a better choice. researchgate.net Alternatively, adding a small amount of a basic modifier, such as triethylamine (B128534) or ammonia (B1221849), to the mobile phase can mitigate tailing on silica gel plates. sciencemadness.org

Mobile Phase (Eluent): The mobile phase is typically a mixture of a non-polar solvent and a more polar solvent. The polarity of the eluent is optimized to achieve a good separation, ideally with retention factor (Rf) values for the compounds of interest between 0.2 and 0.8. niscpr.res.in Common solvent systems for aromatic amines include mixtures of hexanes and ethyl acetate (B1210297) or toluene (B28343) and ethyl acetate. researchgate.net The ratio of the solvents is adjusted to control the elution of the compounds; increasing the proportion of the more polar solvent increases the Rf values.

After developing the TLC plate, the separated spots must be visualized. Since this compound contains a chromophore (the substituted benzene ring), it can often be visualized directly under a UV lamp (typically at 254 nm). Chemical staining can also be used; for instance, a ninhydrin (B49086) solution can be sprayed on the plate, which reacts with the primary amine to produce a colored spot upon heating. gavinpublishers.com

Stationary PhaseExample Mobile Phase SystemTypical Application
Silica Gel GHexane:Ethyl Acetate (e.g., 7:1 to 1:1 v/v)General purpose separation of moderately polar compounds. researchgate.net
Silica Gel GToluene:Ethyl Acetate (e.g., 9:1 v/v)Separation of aromatic compounds. researchgate.net
Alumina (basic)Dichloromethane:Methanol (B129727) (e.g., 98:2 v/v)Ideal for basic compounds like amines to prevent tailing. researchgate.netsciencemadness.org
Silica Gel GChloroform:Methanol (e.g., 9:1 v/v)For more polar aromatic amines. sigmaaldrich.com

X-ray Diffraction Analysis for Single-Crystal and Solid-State Structure Determination

X-ray diffraction (XRD) on a single crystal is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state molecule, providing unequivocal information on bond lengths, bond angles, and intermolecular interactions.

As of this writing, a single-crystal X-ray structure of this compound has not been deposited in major crystallographic databases. However, the crystal structure of the closely related analog, Methyl 2-amino-5-chlorobenzoate, provides valuable insight into the likely structural features of the title compound. researchgate.net

Analysis of Methyl 2-amino-5-chlorobenzoate reveals that the molecule is nearly planar. A key feature is a strong intramolecular hydrogen bond between one of the hydrogen atoms of the amine group (N-H) and the carbonyl oxygen (C=O) of the ester group. researchgate.net This interaction forms a stable six-membered ring, which significantly influences the conformation of the molecule. It is highly probable that this compound adopts a similar conformation, stabilized by the same N-H···O intramolecular hydrogen bond. In the crystal lattice of the chloro-analog, molecules are further linked by intermolecular N-H···O hydrogen bonds, forming chains within the solid-state structure. researchgate.net

In cases where suitable single crystals for XRD are difficult to obtain, other techniques can provide structural information. Solid-state Nuclear Magnetic Resonance (ssNMR) spectroscopy, combined with computational methods such as Density Functional Theory (DFT) calculations, can be a powerful alternative for determining the molecular conformation and packing in the solid state. nih.govresearchgate.net

Crystallographic Data for the Analog Compound: Methyl 2-amino-5-chlorobenzoate researchgate.net
ParameterValue
Chemical FormulaC8H8ClNO2
Crystal SystemMonoclinic
Space GroupP21/c
Key Structural FeatureIntramolecular N-H···O hydrogen bond

Theoretical and Computational Studies of Ethyl 2 Amino 5 Trifluoromethyl Benzoate

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict molecular properties such as geometry, vibrational frequencies, and electronic characteristics. Common approaches involve functionals like B3LYP and M06-2X combined with basis sets such as 6-311++G(d,p), which provide a balance of accuracy and computational efficiency for organic molecules nih.govacs.org.

Molecular Geometry Optimization and Conformation Analysis

Geometry optimization is a fundamental computational step to find the lowest energy arrangement of atoms in a molecule, corresponding to its most stable structure. mdpi.com For molecules with rotatable bonds, such as the amino (-NH2) and ethyl ester (-COOCH2CH3) groups in Ethyl 2-amino-5-(trifluoromethyl)benzoate, conformational analysis is crucial.

In a study of the analogous compound 2-amino-5-trifluoromethyl-1,3,4-thiadiazole (ATFT), DFT calculations were used to determine its optimized geometric parameters. nih.gov The calculations revealed that the thiadiazole ring is nearly planar. The rotational barrier of the amino group was calculated to be 6.08 kcal/mol, indicating a degree of restricted rotation due to partial double bond character with the ring. nih.govacs.org Similar calculations for this compound would involve optimizing the dihedral angles of the ethyl ester group and the amino group relative to the benzene (B151609) ring to identify the global minimum energy conformer.

Below is a table of selected optimized geometric parameters calculated for the analogous molecule ATFT, illustrating the type of data obtained from geometry optimization. nih.govacs.org

ParameterBond/AngleCalculated Value (B3LYP)Calculated Value (M06-2X)
Bond Length (Å)C-N (amino)1.3631.364
N-H (amino)1.007-
N-H (amino)1.011-
C-F (CF3)1.3551.340
Bond Angle (°)C-N-H (amino)119.0118.1

Electronic Structure Investigations (e.g., HOMO-LUMO Energy Gaps, Molecular Electrostatic Potential (MESP) Maps)

The electronic structure of a molecule governs its reactivity and spectroscopic properties. Key aspects include the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity; a smaller gap generally implies higher reactivity. nih.govnih.gov

For ATFT, the HOMO and LUMO were found to be distributed over the entire molecule, with a calculated energy gap of 5.52 eV. nih.gov This value helps in understanding the molecule's electron conductivity and reactivity.

Orbital/ParameterEnergy (eV) for ATFT
HOMO-8.019
LUMO-2.497
Energy Gap (ΔE)5.522

A Molecular Electrostatic Potential (MESP) map is another valuable tool that illustrates the charge distribution on the molecule's surface. acs.org It uses a color scale to identify electron-rich (nucleophilic, typically red) and electron-poor (electrophilic, typically blue) regions, providing a visual guide to potential sites for intermolecular interactions.

Vibrational Frequency Calculations and Correlation with Experimental Spectra

Theoretical vibrational frequency calculations are performed on the optimized molecular geometry to predict the infrared (IR) and Raman spectra. These calculated frequencies correspond to the normal modes of vibration of the molecule. nih.gov To achieve better agreement with experimental data, calculated harmonic frequencies are often scaled by an appropriate factor to account for anharmonicity. nih.govscholarsresearchlibrary.com The assignments of vibrational modes can be confirmed using Potential Energy Distribution (PED) analysis. nih.gov

For a molecule like this compound, key vibrational modes would include:

N-H stretching of the amino group.

C=O stretching of the ester group.

C-F stretching of the trifluoromethyl group.

Aromatic C-H and C-C stretching.

Comparing the calculated spectrum with experimental FT-IR and FT-Raman spectra allows for a detailed and accurate assignment of the observed vibrational bands. nih.gov

Quantum Chemical Descriptors for Reactivity and Stability Assessment

From the HOMO and LUMO energy values, several quantum chemical descriptors can be calculated to quantify a molecule's reactivity and stability. mdpi.com These global reactivity descriptors provide a quantitative framework for understanding chemical behavior.

Ionization Potential (I): Approximated as I ≈ -E(HOMO)

Electron Affinity (A): Approximated as A ≈ -E(LUMO)

Electronegativity (χ): χ = (I + A) / 2

Chemical Hardness (η): η = (I - A) / 2. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap.

Chemical Softness (S): S = 1 / (2η)

Electrophilicity Index (ω): ω = μ² / (2η), where μ is the chemical potential (μ ≈ -χ). This index measures the energy stabilization when the system acquires additional electronic charge. mdpi.com

A table of these descriptors, based on the energies of the analogous molecule ATFT, is provided below.

DescriptorFormulaValue (eV) for ATFT
Ionization Potential (I)-E(HOMO)8.019
Electron Affinity (A)-E(LUMO)2.497
Electronegativity (χ)(I+A)/25.258
Chemical Hardness (η)(I-A)/22.761
Chemical Softness (S)1/(2η)0.181
Electrophilicity Index (ω)χ²/(2η)5.025

Tautomeric Equilibria and Energy Barrier Calculations

Tautomers are isomers of a compound that readily interconvert, most commonly by the migration of a proton. For this compound, potential tautomerism could involve the migration of a proton from the amino group to another part of the molecule, forming an imino tautomer.

Computational chemistry is used to study these equilibria by calculating the relative energies of the different tautomeric forms and the energy barrier of the transition state connecting them. nih.gov In the study of ATFT, the energy barrier for the conversion from the stable amino tautomer to the imino tautomer was calculated to be a significant 44.48 kcal/mol. nih.govacs.org This high energy barrier indicates that the amino form is highly stable and does not readily convert to the imino form under normal conditions, effectively confirming the existence of the amino tautomer in the solid state. nih.gov A similar computational approach would be necessary to determine the tautomeric landscape for this compound.

Molecular Dynamics Simulations for Conformational Landscapes

While DFT calculations provide static pictures of molecules at their minimum energy, Molecular Dynamics (MD) simulations offer a dynamic view of molecular behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes, molecular flexibility, and intermolecular interactions in a simulated environment (e.g., in a solvent).

For a flexible molecule like this compound, MD simulations could be used to explore its complete conformational landscape. This would involve simulating the molecule's movements over nanoseconds or longer to observe the rotations of the ethyl ester and trifluoromethyl groups and the puckering of the aromatic ring. The resulting trajectory provides statistical information on the most populated conformations and the energy barriers between them, offering a more complete understanding of the molecule's structural dynamics than static calculations alone.

Quantitative Structure-Activity Relationship (QSAR) and Comparative Molecular Field Analysis (CoMFA) Methodologies for Activity Prediction

While specific Quantitative Structure-Activity Relationship (QSAR) or Comparative Molecular Field Analysis (CoMFA) studies for this compound were not found in publicly available literature, these computational methodologies provide a powerful framework for predicting the biological activity of chemical compounds. This section will detail the principles of these methods and illustrate their application through studies on structurally related molecules, such as aminobenzoic acid derivatives.

QSAR models are mathematical representations that correlate the variation in the biological activity of a series of compounds with changes in their physicochemical properties, also known as molecular descriptors. The fundamental principle is that the biological activity of a compound is a function of its molecular structure. By establishing a statistically significant correlation, these models can be used to predict the activity of new, unsynthesized compounds.

Three-dimensional QSAR (3D-QSAR) methods like CoMFA extend this principle into three-dimensional space. CoMFA aligns a series of molecules and calculates the steric and electrostatic fields around them. These fields are then used as descriptors in a partial least squares (PLS) analysis to build a predictive model. The results are often visualized as contour maps, which highlight regions where modifications to the molecular structure are likely to increase or decrease biological activity.

A study on a series of p-aminobenzoic acid derivatives, for instance, employed both CoMFA and Comparative Molecular Similarity Indices Analysis (CoMSIA) to explore the structural requirements for acetylcholinesterase inhibition, a target for Alzheimer's disease treatment. researchgate.net The statistical significance of the developed models was high, indicating their predictive power. researchgate.net

Table 1: Statistical Results of a 3D-QSAR Study on p-Aminobenzoic Acid Derivatives

Parameter CoMFA Model CoMSIA Model
Q² (Cross-validated correlation coefficient) 0.785 0.831
R² (Non-cross-validated correlation coefficient) 0.936 0.944
r²_ext (External validation correlation coefficient) 0.818 0.931

Data sourced from a study on p-aminobenzoic acid derivatives as acetylcholinesterase inhibitors. researchgate.net

The high values for Q², R², and r²_ext in the table above indicate robust and predictive models. researchgate.net Q² reflects the internal predictive ability of the model, while a high R² value shows a strong correlation between the experimental and predicted activities for the training set of compounds. researchgate.net The external validation coefficient, r²_ext, demonstrates the model's ability to predict the activity of an external test set of compounds not used in model generation. researchgate.net

The insights from such a study are often detailed through CoMFA contour maps. These maps provide a visual guide for drug design:

Steric Contour Maps: These maps typically use green and yellow contours. Green contours indicate regions where bulky substituents are predicted to enhance biological activity, while yellow contours highlight areas where steric bulk is likely to be detrimental. nih.govresearchgate.netnih.gov

Electrostatic Contour Maps: These maps use blue and red contours. Blue contours represent regions where electropositive (electron-deficient) groups are favored for increasing activity, whereas red contours indicate that electronegative (electron-rich) groups are preferred. nih.govresearchgate.netnih.gov

In the case of the p-aminobenzoic acid derivatives, the contour map analysis revealed that hydrophobic and electrostatic fields were the primary governors of bioactivity. researchgate.net This information is invaluable for guiding the synthesis of new derivatives with potentially enhanced activity.

Similarly, QSAR studies on benzoylaminobenzoic acid derivatives have shown that properties like hydrophobicity, molar refractivity, and the presence of specific functional groups are crucial for their inhibitory activity against certain bacterial enzymes. nih.gov These studies underscore the utility of QSAR in identifying key molecular features that drive biological activity.

For a molecule like this compound, a hypothetical QSAR or CoMFA study would involve synthesizing and testing a series of analogues with variations at the amino group, the ethyl ester, and the aromatic ring. The resulting data would be used to build a predictive model. The trifluoromethyl group, known for its strong electron-withdrawing properties and its ability to enhance lipophilicity, would likely be a significant contributor to the model. mdpi.commdpi.com The model could then predict the activity of other unsynthesized derivatives, thereby prioritizing synthetic efforts towards the most promising candidates.

Applications in Organic Synthesis

Building Block for Pharmaceutical Intermediates

Ethyl 2-amino-5-(trifluoromethyl)benzoate serves as a key starting material in the synthesis of various pharmaceutical intermediates. The trifluoromethyl group is a crucial component in modern drug design, often incorporated to improve the pharmacological profile of a molecule. jelsciences.com This compound is classified as a versatile small molecule scaffold, indicating its utility in constructing the core structures of potential therapeutic agents. cymitquimica.com While detailed synthetic pathways for specific commercial drugs originating from this exact molecule are not extensively documented in publicly available literature, its role as a precursor is analogous to other substituted anthranilates used in medicinal chemistry. For instance, the broader class of quinazolinone derivatives, which can be synthesized from anthranilate precursors, are investigated for their potential as DDR1 (Discoidin Domain Receptor 1) inhibitors for treating diseases like cancer and fibrosis. pharmedicopublishers.com

Precursor for Agrochemical Synthesis

In the field of agrochemicals, trifluoromethylated compounds are of significant interest for the development of new herbicides, insecticides, and fungicides. While direct evidence of this compound's use in the synthesis of specific commercial agrochemicals is limited in the available literature, its structural motifs are present in active agrochemical compounds. For example, a structurally related compound, 1,1-dimethyl-2-oxo-2-(2-propenyloxy)ethyl 2-chloro-5-[3,6-dihydro-3-methyl-2,6-dioxo-4-(trifluoromethyl)-1(2H)-pyrimidinyl]-benzoate, is a component in patented active compound combinations for crop protection. google.com The development of novel thiazole (B1198619) derivatives, which can be synthesized from trifluoromethylated precursors, is also an active area of research in the agrochemical industry. mdpi.com

Scaffold for Heterocyclic Compound Synthesis

The bifunctional nature of this compound, containing both an amine and an ester group in an ortho arrangement, makes it an ideal precursor for the synthesis of various fused heterocyclic systems.

Quinolone and quinazoline (B50416) scaffolds are core structures in many biologically active compounds. nih.govmdpi.com Substituted anthranilic acids and their esters are common starting materials for constructing these bicyclic systems. Classical methods like the Niementowski quinazoline synthesis involve the condensation of an anthranilic acid derivative with an amide. The presence of the trifluoromethyl group on the this compound backbone can be used to produce quinazolines and quinolones with this specific substitution, which is known to influence their biological activity. jelsciences.com For example, quinoline-based scaffolds are being optimized as potent EGFR inhibitors for anticancer activity. nih.gov

Table 1: Potential Heterocyclic Systems from this compound

Starting Material Target Heterocycle Potential Application
This compound 6-(Trifluoromethyl)quinolone Antibacterial, Anticancer

The amino group of this compound can be transformed into a hydrazine (B178648) or other reactive intermediates, opening pathways to a variety of other heterocyclic systems.

Pyrazoles: Pyrazole derivatives are known for their wide range of pharmacological activities. hilarispublisher.com Synthetic strategies often involve the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound. metu.edu.tr By converting the amino group of this compound into a hydrazine, it can be used as a synthon for trifluoromethyl-substituted pyrazoles.

Thiadiazoles: 1,3,4-Thiadiazoles are another class of heterocycles with significant applications in medicinal and agricultural chemistry. nih.gov A common synthetic route involves the cyclization of thiosemicarbazides with acids or esters. pharmedicopublishers.comsbq.org.br The amino group of the title compound can be reacted to form a thiosemicarbazide (B42300) intermediate, which can then undergo intramolecular cyclization to yield a 1,3,4-thiadiazole (B1197879) ring fused or substituted with the trifluoromethyl-benzoate moiety.

Table 2: General Synthetic Approaches to Heterocycles

Heterocycle Key Intermediate from Precursor General Reaction Type
Pyrazole Hydrazine derivative Condensation with 1,3-dicarbonyl

Utilization in Ligand and Catalyst Development

The development of novel ligands is crucial for advancing transition metal catalysis. Anthranilate derivatives can act as bidentate ligands, coordinating with metal centers through the amino and ester/carboxylate groups. While the specific use of this compound in published catalyst or ligand development is not prominent, the general class of molecules has potential. The electronic properties of the benzene (B151609) ring, modified by the electron-withdrawing trifluoromethyl group, could influence the stability and reactivity of a resulting metal complex. Research into new ligands for earth-abundant metals like nickel and copper is an active field, with heterocyclic compounds from pharmaceutical libraries being explored as potential candidates. nih.govbeilstein-journals.org

Conclusion and Future Research Directions

Summary of Current Research Contributions

Current research has firmly established Ethyl 2-amino-5-(trifluoromethyl)benzoate as a key intermediate in synthetic organic chemistry. Its utility is primarily demonstrated in its role as a precursor for more complex molecules with potential applications in medicinal chemistry. The presence of the trifluoromethyl group is known to enhance properties such as metabolic stability, lipophilicity, and binding affinity of target molecules, making this building block particularly attractive for drug discovery programs. numberanalytics.com The amino and ester functionalities provide convenient handles for a variety of chemical transformations, allowing for its incorporation into diverse molecular architectures. While direct and extensive research on this specific molecule is not widely published, its role as a versatile small molecule scaffold is recognized in chemical supplier databases. cymitquimica.com

Identification of Promising New Synthetic Routes

While a definitive, single "best" synthetic route for this compound is not explicitly detailed in the currently available literature, promising new synthetic strategies can be inferred from methodologies applied to analogous compounds. Modern synthetic chemistry is trending towards more efficient, sustainable, and cost-effective methods. uwindsor.ca

Palladium-catalyzed cross-coupling reactions, for instance, represent a powerful tool for the formation of C-N bonds and could be adapted for the synthesis of this compound. nih.govresearchgate.netmit.eduberkeley.edu For example, the amination of a suitable brominated precursor, such as ethyl 2-bromo-5-(trifluoromethyl)benzoate, could be a viable and efficient route. Mechanistic studies on palladium-catalyzed amination of aryl halides suggest that the oxidative addition of the aryl bromide to the palladium complex is often the turnover-limiting step. uwindsor.ca

Furthermore, advancements in fluorination and trifluoromethylation reactions are constantly providing new avenues for the synthesis of fluorinated building blocks. rsc.org The development of novel reagents and catalytic systems for the direct trifluoromethylation of aromatic rings could also lead to more efficient syntheses of the parent acid, 2-amino-5-(trifluoromethyl)benzoic acid, which can then be esterified. biosynth.com

A summary of potential synthetic strategies is presented in the table below:

Synthetic StrategyPrecursorsPotential Advantages
Palladium-Catalyzed Amination Ethyl 2-bromo-5-(trifluoromethyl)benzoate, Ammonia (B1221849) or ammonia equivalentHigh efficiency, broad substrate scope for related compounds.
Esterification of 2-amino-5-(trifluoromethyl)benzoic acid 2-amino-5-(trifluoromethyl)benzoic acid, Ethanol (B145695)Straightforward reaction, readily available starting materials.
Direct Trifluoromethylation Ethyl 2-aminobenzoatePotentially more atom-economical if a suitable direct trifluoromethylation method is developed.

Emerging Applications in Advanced Materials and Chemical Biology

The unique properties imparted by the trifluoromethyl group suggest a range of potential, yet largely unexplored, applications for this compound in advanced materials and chemical biology.

In the realm of advanced materials , fluorinated compounds are increasingly utilized to create materials with enhanced thermal stability, chemical resistance, and specific optical and electronic properties. numberanalytics.com Derivatives of this compound could potentially be incorporated into polymers for applications in organic light-emitting diodes (OLEDs) or as components of advanced coatings and fluoropolymers. researchgate.netprecedenceresearch.comrsc.orgnih.govmdpi.comdergipark.org.tr The electron-withdrawing nature of the -CF3 group can influence the electronic properties of conjugated systems, making such derivatives interesting candidates for organic electronics.

In chemical biology , the introduction of fluorinated moieties is a common strategy for developing molecular probes and bioactive molecules. rsc.org The trifluoromethyl group can serve as a useful 19F NMR reporter for studying molecular interactions and biological processes. This compound could be a starting point for the synthesis of novel fluorescent probes, where the trifluoromethyl group modulates the photophysical properties of a fluorophore. Furthermore, its derivatives could be explored as precursors to enzyme inhibitors or other biologically active compounds, leveraging the known benefits of the -CF3 group in drug design. mdpi.com

Future Prospects for Computational Design and Mechanistic Elucidation

The future of research on this compound and its derivatives will likely be heavily influenced by computational chemistry and advanced mechanistic studies.

Computational design methodologies, such as Density Functional Theory (DFT), can be employed to predict the properties of novel materials and molecules derived from this building block. nih.goveurekaselect.com For instance, computational screening could identify derivatives with optimal electronic properties for applications in organic electronics or with specific binding affinities for biological targets. eurekaselect.com This in silico approach can significantly accelerate the discovery and development of new functional materials and bioactive compounds, reducing the need for extensive empirical screening.

Mechanistic elucidation of reactions involving this compound is crucial for optimizing existing synthetic routes and developing new transformations. Detailed kinetic and computational studies of, for example, palladium-catalyzed reactions involving this substrate can provide a deeper understanding of the reaction pathways and the factors controlling reactivity and selectivity. uwindsor.ca This knowledge is essential for the rational design of more efficient and robust catalytic systems.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.